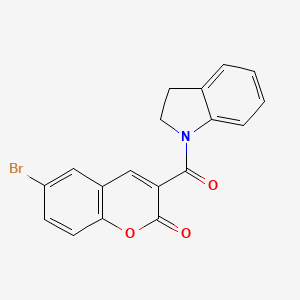

6-bromo-3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2H-chromen-2-one

Description

6-Bromo-3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2H-chromen-2-one is a brominated coumarin derivative featuring a 2,3-dihydroindole moiety attached via a carbonyl group at the 3-position of the chromen-2-one core.

Properties

IUPAC Name |

6-bromo-3-(2,3-dihydroindole-1-carbonyl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrNO3/c19-13-5-6-16-12(9-13)10-14(18(22)23-16)17(21)20-8-7-11-3-1-2-4-15(11)20/h1-6,9-10H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYRVWXZVHLBIQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:

-

Bromination: : The starting material, 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2H-chromen-2-one, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 6th position.

-

Cyclization: : The brominated intermediate is then subjected to cyclization under acidic or basic conditions to form the final product. This step may involve the use of catalysts such as Lewis acids (e.g., aluminum chloride) or bases (e.g., sodium hydroxide).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and recrystallization.

Chemical Reactions Analysis

Condensation and Cyclocondensation

The acetyl group in structurally similar bromocoumarins reacts with nucleophiles to form heterocyclic systems.

Reaction with Hydrazine Derivatives

3-Acetyl-6-bromo-2H-chromen-2-one (1 ) reacts with methyl hydrazinecarbodithioate in 2-propanol to yield methyl 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)-hydrazine-1-carbodithioate (3 ) in 72% yield .

Formation of Pyrazole Derivatives

Compound 2 (6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one) reacts with hydrazine hydrate or phenylhydrazine to generate pyrazole-fused coumarins (8a and 8b ) :

Thiazolidinone Formation

Carbothioamide intermediates derived from bromocoumarins react with ethyl bromoacetate to form thiazolidin-4-one derivatives.

Example :

3-Acetyl-6-bromo-2H-chromen-2-one (1 ) reacts with N-methyl(phenyl)hydrazine-1-carbothioamide to form intermediates (2a,b ), which cyclize with ethyl bromoacetate to yield 3a,b :

| Product | R Group | Yield | Spectral Data |

|---|---|---|---|

| 3a | N-CH₃ | 75% | IR: 1744 cm⁻¹ (C=O); ¹H-NMR: δ 3.20 (s, N-CH₃) |

| 3b | Ph | 78% | ¹H-NMR: δ 7.42–8.17 (Ar-H); MS: m/z 485 (M⁺) |

Multicomponent Reactions

Ultrasonic-assisted synthesis facilitates rapid condensation of bromocoumarins with thiosemicarbazide and aldehydes to form azolyl-coumarins .

Example :

3-Acetyl-6-methyl-2H-chromen-2-one reacts with thiosemicarbazide and benzaldehyde under ultrasonication to yield triazole derivatives in 72% yield .

Substituent-Specific Reactivity

The bromine atom at position 6 enables cross-coupling reactions (e.g., Suzuki-Miyaura), though direct examples for this compound require further validation.

Scientific Research Applications

6-bromo-3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2H-chromen-2-one has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Researchers investigate its ability to inhibit specific enzymes or pathways involved in disease processes.

Biological Studies: It is used in biological assays to study its effects on cellular processes, such as apoptosis, cell proliferation, and signal transduction.

Pharmacology: The compound is evaluated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles.

Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 6-bromo-3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes. For example, it could inhibit kinases or proteases that play a role in cancer cell proliferation.

Pathways Involved: It may modulate signaling pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, or NF-κB pathway, leading to altered cellular responses like apoptosis or inflammation.

Comparison with Similar Compounds

Physicochemical Properties

Structural and Electronic Influences

- Electron-Withdrawing Groups : Bromine at the 6-position and trifluoromethyl groups enhance electrophilicity, improving binding to nucleophilic residues in proteins.

- Heterocyclic Moieties : Thiazole, pyrazole, and indole rings introduce hydrogen-bonding capabilities and π-π stacking interactions, critical for biological activity.

- Solubility : Polar groups (e.g., -OH, -OCH₃ in 3c ) improve aqueous solubility, whereas hydrophobic groups (e.g., CF₃ in 3d) enhance membrane permeability.

Q & A

Basic Research Question

- UV-VIS Spectrophotometry : Estimate concentration using λmax (e.g., 230–280 nm for chromenones). Validate via Beer-Lambert law linearity (R² > 0.99) .

- HPLC : Use C18 columns with acetonitrile/water gradients. Purity >95% is acceptable for biological testing .

Troubleshooting : Discrepancies may arise from residual solvents. Use TGA or <sup>1</sup>H NMR to identify impurities .

How can hydrogen-bonding interactions in the crystal lattice influence solubility?

Advanced Research Question

Intermolecular interactions (e.g., C–H···O bonds) form dimers or chains, reducing solubility:

- Observed Interactions : C19–H19A···O2 (2.80 Å) and C26–H26B···O2 (2.85 Å) create a centrosymmetric dimer .

- Impact : Reduced solubility in polar solvents (e.g., water). Mitigate via co-crystallization with solubilizing agents (e.g., cyclodextrins).

What computational methods predict the compound’s pharmacokinetic properties?

Advanced Research Question

Use in silico tools like SwissADME or AutoDock:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.